Diethyl 9-ethoxynonylphosphonate
Overview
Description
Diethyl 9-ethoxynonylphosphonate is an organophosphorus compound with the molecular formula C15H33O4P It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to a long alkyl chain and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 9-ethoxynonylphosphonate typically involves the reaction of diethyl phosphite with 9-ethoxynonyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The general reaction scheme is as follows:
Diethyl phosphite+9-ethoxynonyl bromide→Diethyl 9-ethoxynonylphosphonate+HBr
The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Diethyl 9-ethoxynonylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydride (NaH).
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: New phosphonate esters with different functional groups.
Scientific Research Applications
Diethyl 9-ethoxynonylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 9-ethoxynonylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Dimethyl phosphonate
- Diethyl 2-ethylhexylphosphonate
Uniqueness
Diethyl 9-ethoxynonylphosphonate is unique due to its long alkyl chain and ethoxy group, which confer distinct physicochemical properties. These features make it more hydrophobic compared to shorter-chain phosphonates, potentially enhancing its ability to interact with lipid membranes and hydrophobic environments.
Properties
IUPAC Name |
1-diethoxyphosphoryl-9-ethoxynonane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O4P/c1-4-17-14-12-10-8-7-9-11-13-15-20(16,18-5-2)19-6-3/h4-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSXVAKXJRIZTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCCCCCCP(=O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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